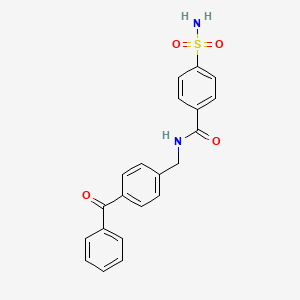
Carbonic anhydrase inhibitor 4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'inhibiteur de l'anhydrase carbonique 4 est un composé qui inhibe l'activité des enzymes anhydrase carbonique. Ces enzymes sont impliquées dans l'hydratation réversible du dioxyde de carbone en bicarbonate et en protons, un processus crucial dans diverses fonctions physiologiques. Les inhibiteurs de l'anhydrase carbonique sont utilisés dans le traitement de conditions telles que le glaucome, l'épilepsie et le mal des montagnes .
Méthodes De Préparation
La synthèse des inhibiteurs de l'anhydrase carbonique implique souvent la préparation de dérivés de sulfonamide. Une méthode courante comprend la réaction d'amines aromatiques avec des chlorures de sulfonyle en conditions basiques pour former des sulfonamides . Les méthodes de production industrielle peuvent impliquer une synthèse à grande échelle utilisant des conditions de réaction similaires, mais optimisées pour le rendement et la pureté.
Analyse Des Réactions Chimiques
Les inhibiteurs de l'anhydrase carbonique subissent généralement des réactions de substitution. Par exemple, le groupe sulfonamide peut être introduit par des réactions de substitution nucléophile impliquant des chlorures de sulfonyle et des amines . Les réactifs courants comprennent les chlorures de sulfonyle, les amines aromatiques et les bases telles que l'hydroxyde de sodium. Les principaux produits formés sont des dérivés de sulfonamide, qui sont les inhibiteurs actifs de l'anhydrase carbonique .
Applications de la recherche scientifique
Les inhibiteurs de l'anhydrase carbonique ont un large éventail d'applications de recherche scientifique. Ils sont utilisés dans l'étude de l'inhibition et de la régulation des enzymes, ainsi que dans le développement d'agents thérapeutiques pour diverses maladies. En médecine, ils sont utilisés pour traiter le glaucome en réduisant la pression intraoculaire, l'épilepsie en modulant l'activité neuronale et le mal des montagnes en affectant l'équilibre acido-basique . Ils sont également étudiés pour leur potentiel dans le traitement de l'obésité, du cancer, de la dysfonction rénale, de la migraine et de la maladie d'Alzheimer .
Mécanisme d'action
Le mécanisme d'action des inhibiteurs de l'anhydrase carbonique implique la liaison de l'inhibiteur au site actif de l'enzyme, où il interagit avec l'ion zinc et empêche l'hydratation du dioxyde de carbone . Cette inhibition perturbe la fonction normale de l'enzyme, conduisant à une diminution de la production de bicarbonate et de protons. Les cibles moléculaires comprennent diverses isoformes de l'anhydrase carbonique, telles que l'anhydrase carbonique II, qui est impliquée dans la régulation de la pression intraoculaire .
Applications De Recherche Scientifique
Carbonic anhydrase inhibitors have a wide range of scientific research applications. They are used in the study of enzyme inhibition and regulation, as well as in the development of therapeutic agents for various diseases. In medicine, they are used to treat glaucoma by reducing intraocular pressure, epilepsy by modulating neuronal activity, and altitude sickness by affecting acid-base balance . They are also being investigated for their potential in treating obesity, cancer, kidney dysfunction, migraine, and Alzheimer’s disease .
Mécanisme D'action
The mechanism of action of carbonic anhydrase inhibitors involves the binding of the inhibitor to the active site of the enzyme, where it interacts with the zinc ion and prevents the hydration of carbon dioxide . This inhibition disrupts the normal function of the enzyme, leading to a decrease in the production of bicarbonate and protons. The molecular targets include various isoforms of carbonic anhydrase, such as carbonic anhydrase II, which is involved in the regulation of intraocular pressure .
Comparaison Avec Des Composés Similaires
L'inhibiteur de l'anhydrase carbonique 4 peut être comparé à d'autres composés similaires tels que l'acétazolamide, le méthazolamide, le dorzolamide et le brinzolamide . Ces composés inhibent également l'anhydrase carbonique mais peuvent différer en termes de puissance, de sélectivité et de propriétés pharmacocinétiques. Par exemple, le méthazolamide a une demi-vie d'élimination plus longue et est moins associé à des effets indésirables sur les reins par rapport à l'acétazolamide . Le dorzolamide et le brinzolamide sont utilisés par voie topique pour le traitement du glaucome et présentent des profils de sélectivité isoenzymatique différents .
Propriétés
Formule moléculaire |
C21H18N2O4S |
|---|---|
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
N-[(4-benzoylphenyl)methyl]-4-sulfamoylbenzamide |
InChI |
InChI=1S/C21H18N2O4S/c22-28(26,27)19-12-10-18(11-13-19)21(25)23-14-15-6-8-17(9-7-15)20(24)16-4-2-1-3-5-16/h1-13H,14H2,(H,23,25)(H2,22,26,27) |
Clé InChI |
DCTGUISEDAHGJU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















